molecular formula C9H12S B7974401 (2,6-Dimethylphenyl)methanethiol

(2,6-Dimethylphenyl)methanethiol

Cat. No.: B7974401
M. Wt: 152.26 g/mol
InChI Key: GQCATQPMBHAFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions. This compound is known for its strong and often unpleasant odor, typical of thiols. It is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dimethylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylphenyl)methanethiol is unique due to the presence of both the aromatic ring and the thiol group, which confer distinct chemical properties and reactivity. Its specific substitution pattern (methyl groups at the 2 and 6 positions) further differentiates it from other thiols and phenols, making it valuable in specialized chemical applications .

Properties

IUPAC Name

(2,6-dimethylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCATQPMBHAFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.